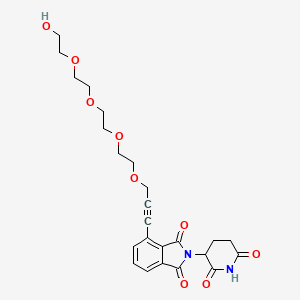

Thalidomide-propargyl-O-PEG4-OH

Description

Evolution of Targeted Protein Degradation Modalities in Chemical Biology

The evolution of TPD has been marked by the development of two key modalities: molecular glues and Proteolysis-Targeting Chimeras (PROTACs). nih.gov These approaches have revolutionized how scientists can modulate protein levels within a cell. evotec.com

Molecular glues are small molecules that induce or stabilize the interaction between a target protein and an E3 ubiquitin ligase, leading to the target's degradation. emolecules.comcas.org Their discovery was often serendipitous. researchgate.net In contrast, PROTACs are bifunctional molecules rationally designed with two distinct heads connected by a linker. astrazeneca.comresearchgate.net One head binds to the target protein, while the other recruits an E3 ubiquitin ligase, bringing the two into close proximity. astrazeneca.commtoz-biolabs.com This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for destruction by the proteasome. astrazeneca.comnih.gov

While both aim to degrade proteins, their mechanisms and properties differ. Molecular glues are typically smaller and may possess better pharmacological properties. cas.org PROTACs, with their modular design, offer a more versatile approach to targeting a wide range of proteins. researchgate.net

The cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), is central to TPD. cas.org E3 ubiquitin ligases are the substrate recognition components of this system, responsible for identifying specific proteins for degradation. wikipedia.orgnih.gov There are over 600 E3 ligases in the human genome, providing a vast landscape for targeted degradation strategies. wikipedia.org By hijacking these E3 ligases, scientists can redirect the UPS to eliminate proteins implicated in disease. wikipedia.orgnih.gov The process of ubiquitination, where ubiquitin is attached to a target protein, is a critical post-translational modification that signals for degradation. frontiersin.orgnih.gov

Significance of Thalidomide (B1683933) and its Derivatives in Chemical Biology Research

Thalidomide, a drug with a controversial past, has been repurposed as a powerful tool in chemical biology. nih.govnews-medical.net Its journey from a morning sickness treatment to a key component in TPD is a testament to the ongoing evolution of scientific understanding. acs.orgnih.gov

Initially marketed in the 1950s as a sedative, thalidomide was tragically discovered to cause severe birth defects. acs.orgoregonstate.edu This led to its withdrawal and stricter drug testing regulations. nih.govnih.gov However, subsequent research revealed its potent anti-inflammatory and anti-angiogenic properties, leading to its use in treating leprosy and multiple myeloma. news-medical.net The breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its direct target. acs.orgrsc.org This discovery was pivotal, as it demonstrated that thalidomide functions as a molecular glue, recruiting specific proteins to the CRL4^CRBN^ E3 ubiquitin ligase complex for degradation. rsc.orgrsc.org

Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), bind to CRBN, a substrate receptor of the Cullin 4 RING E3 ubiquitin ligase (CRL4). rsc.orgrsc.org This binding event alters the surface of CRBN, enabling it to recognize and bind to "neosubstrates"—proteins not normally targeted by this E3 ligase. nih.govresearchgate.net This induced proximity leads to the ubiquitination and subsequent degradation of these neosubstrates, which include key transcription factors involved in cancer, such as IKZF1 and IKZF3. acs.org The ability of thalidomide to act as a CRBN ligand has made it a cornerstone in the design of PROTACs, where it serves as the E3 ligase-recruiting moiety. nih.gov

Contextualizing Thalidomide-propargyl-O-PEG4-OH as an Advanced Research Tool

This compound represents a sophisticated evolution of the thalidomide scaffold, specifically designed as a building block for the synthesis of PROTACs. tenovapharma.comtenovapharma.com It incorporates the CRBN-binding thalidomide core, a flexible PEG4 linker, and a terminal propargyl group. tenovapharma.combpsbioscience.com This trifunctional design provides researchers with a versatile tool to construct novel protein degraders. tenovapharma.com

The propargyl group is a key feature, enabling facile conjugation to a target protein ligand via "click chemistry," a highly efficient and specific set of reactions. iris-biotech.deiris-biotech.de The PEG4 linker provides optimal spacing and flexibility between the thalidomide and the target-binding ligand, which is crucial for the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). nih.govnih.gov The hydrophilicity of the PEG linker can also improve the solubility and cell permeability of the resulting PROTAC. nih.govprecisepeg.com

Chemical Compound Information

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

| This compound | C24H28N2O9 | 488.49 g/mol | CRBN ligand with a PEG4 linker and a terminal propargyl group for click chemistry. tenovapharma.comsigmaaldrich.com |

| Thalidomide | C13H10N2O4 | 258.23 g/mol | Molecular glue that binds to CRBN. acs.org |

| Lenalidomide | C13H13N3O3 | 259.26 g/mol | An analog of thalidomide with immunomodulatory activity. acs.org |

| Pomalidomide | C13H11N3O4 | 273.25 g/mol | A potent thalidomide analog used in cancer therapy. acs.org |

| Thalidomide-O-amido-PEG4-propargyl | Not specified | Not specified | A PEG-based PROTAC linker containing a terminal alkyne group for click chemistry. medchemexpress.com |

| Thalidomide-O-PEG2-Propargyl | C20H20N2O7 | 400.38 g/mol | A thalidomide derivative with a shorter PEG2 linker and a propargyl group. biochempeg.com |

| Thalidomide-O-PEG4-NHS ester | Not specified | Not specified | A thalidomide-PEG4 linker conjugate reactive with amine groups. broadpharm.com |

| S-acetyl-PEG4-amine TFA | C14H26F3NO7S | 409.42 g/mol | A PEG-based PROTAC linker. medchemexpress.com |

| Thalidomide-propargyl-O-PEG4-C2-acid | C27H32N2O11 | 560.556 g/mol | A derivative with a carboxylic acid group for further functionalization. tenovapharma.com |

Design Principles of E3 Ligase Ligand-Linker Conjugates

The design of E3 ligase ligand-linker conjugates is a critical aspect of creating effective PROTACs. explorationpub.comescholarship.org These conjugates serve as the foundational framework for the degrader molecule.

The choice of the E3 ligase ligand determines which of the over 600 human E3 ligases is hijacked. Thalidomide and its derivatives are well-known ligands for the Cereblon (CRBN) E3 ligase, which is part of the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govnih.govresearchgate.net The thalidomide moiety in this compound is designed to specifically engage CRBN. bpsbioscience.comnih.gov The binding of this moiety to CRBN modulates the ligase's activity, enabling it to recognize and ubiquitinate the target protein brought nearby by the PROTAC. nih.gov

The linker component, to which the thalidomide ligand is attached, is far from being a passive spacer. precisepeg.com Its length, composition, and attachment point to the E3 ligase ligand are crucial variables that influence the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein). axispharm.comexplorationpub.com The design must provide the correct spatial orientation and distance to allow for effective ubiquitination. In this compound, the thalidomide is connected via an ether linkage, a common strategy for creating a stable exit vector for the linker. xcessbio.commedchemexpress.com

Versatility of Polyethylene (B3416737) Glycol (PEG) Linkers and Alkyne Functionality in Chemical Probe Synthesis

The linker's chemical nature significantly impacts the physicochemical properties of the final PROTAC, such as its solubility, cell permeability, and metabolic stability. explorationpub.comprecisepeg.com

Polyethylene Glycol (PEG) Linkers: this compound incorporates a four-unit polyethylene glycol (PEG4) chain. bpsbioscience.comtenovapharma.com PEG linkers are widely used in PROTAC design for several key reasons:

Flexibility and Length: PEG linkers offer flexibility and their length can be precisely controlled by adding or removing ethylene (B1197577) glycol units. biochempeg.com This allows for systematic optimization to find the ideal distance between the E3 ligase and the target protein for efficient degradation.

Biocompatibility: PEG is well-tolerated in biological systems. precisepeg.com

Alkyne Functionality: The "propargyl" part of the name refers to the terminal alkyne group (a carbon-carbon triple bond) at the end of the PEG linker. tenovapharma.comnih.gov This functional group is a key feature for chemical probe synthesis, primarily due to its utility in "click chemistry." medchemexpress.commedchemexpress.com

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific bioorthogonal reaction that joins an alkyne with an azide (B81097) to form a stable triazole ring. nih.govmedchemexpress.com The terminal alkyne on this compound serves as a reactive handle, allowing researchers to easily and covalently "click" it onto a target protein ligand that has been functionalized with an azide group. bpsbioscience.commedchemexpress.com This modular approach simplifies the synthesis of new PROTACs, enabling the rapid assembly of libraries of potential degraders for testing. medchemexpress.com While terminal alkynes are generally considered inert under physiological conditions, they can be highly reactive in targeted chemical reactions like CuAAC, making them ideal for bioconjugation. acs.orgnih.govpnas.org

Structure

3D Structure

Properties

Molecular Formula |

C24H28N2O9 |

|---|---|

Molecular Weight |

488.5 g/mol |

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-ynyl]isoindole-1,3-dione |

InChI |

InChI=1S/C24H28N2O9/c27-8-10-33-12-14-35-16-15-34-13-11-32-9-2-4-17-3-1-5-18-21(17)24(31)26(23(18)30)19-6-7-20(28)25-22(19)29/h1,3,5,19,27H,6-16H2,(H,25,28,29) |

InChI Key |

AWHDIMZRYUBMMC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCOCCOCCOCCOCCO |

Origin of Product |

United States |

Molecular Mechanisms of Action in Chemical Biology

Cereblon (CRBN) Binding and E3 Ubiquitin Ligase Recruitment

Thalidomide (B1683933) and its analogs exert their effects by binding directly to Cereblon (CRBN), which is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). researchgate.netnih.gov This complex, also comprising Cullin 4A (CUL4A), DNA damage-binding protein 1 (DDB1), and Ring-Box 1 (RBX1), is a key regulator of protein homeostasis. rsc.org The binding of a thalidomide-based molecule to CRBN modulates the ligase's activity, redirecting it to degrade proteins not normally targeted by the native E3 ligase complex. researchgate.netfrontiersin.org

The interaction between thalidomide and CRBN has been elucidated through crystallographic studies. nih.govspring8.or.jp The thalidomide molecule binds within a specific pocket on the CRBN protein. Key features of this interaction include:

The Glutarimide (B196013) Ring : This portion of the thalidomide molecule is essential for CRBN binding and inserts into a binding pocket. rsc.orgoup.com

The Tri-tryptophan Pocket : The binding site on CRBN is characterized by three crucial tryptophan residues that form hydrophobic interactions with the glutarimide ring of thalidomide. rsc.orgspring8.or.jpresearchgate.net

Enantioselectivity : CRBN binds thalidomide and its derivatives in an enantioselective manner, meaning it preferentially binds one of the two mirror-image forms (enantiomers) of the drug. nih.govrcsb.org

The phthalimide (B116566) portion of the thalidomide molecule remains more solvent-exposed, which is a critical feature exploited in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.gov The propargyl-O-PEG4-OH linker in "Thalidomide-propargyl-O-PEG4-OH" is attached at this exposed position, allowing it to be coupled to a ligand for a target protein without disrupting the essential binding to CRBN. tenovapharma.commedchemexpress.com

Thalidomide and its derivatives are classified as "molecular glues." nih.govcellgs.com They function by inducing or stabilizing an interaction between the E3 ligase and a new set of protein substrates, termed "neo-substrates." rsc.orgnih.gov The binding of the thalidomide molecule to CRBN creates a novel composite surface on the E3 ligase. nih.gov This new surface is specifically recognized by a degron, a short amino acid sequence, present on the neo-substrate. nih.gov This results in the formation of a stable ternary complex, consisting of CRBN, the thalidomide-based molecule, and the neo-substrate. nih.govnih.gov This induced proximity is the crucial first step in the degradation process. frontiersin.org

Substrate Specificity and Selectivity Profiling Mediated by Thalidomide-based Degraders

The specific proteins targeted for degradation are determined by the chemical structure of the thalidomide analog. oup.com This has allowed for the development of a range of degraders with distinct substrate profiles.

Through the molecular glue mechanism, thalidomide and its derivatives induce the degradation of several key proteins, many of which are transcription factors involved in development and cancer. acs.org These neo-substrates would not otherwise be targeted by the CRL4^CRBN^ complex. rsc.org

| Neo-substrate | Function & Disease Relevance | Citations |

| IKZF1 (Ikaros) & IKZF3 (Aiolos) | Lymphoid transcription factors. Degradation is key to the anti-myeloma activity of lenalidomide (B1683929) and pomalidomide (B1683931). | researchgate.netrcsb.orgacs.orgnih.gov |

| SALL4 | A transcription factor crucial for embryonic development. Its degradation is linked to thalidomide's teratogenic effects. | rsc.orgacs.org |

| CK1α (Casein Kinase 1α) | A kinase involved in various cellular processes. Its degradation by lenalidomide is effective in treating myelodysplastic syndromes with a 5q deletion. | oup.comnih.govnih.govnih.govresearchgate.net |

| ZMYM2–FGFR1 | An oncogenic fusion protein found in some hematologic malignancies. Its degradation can be induced by thalidomide analogs like avadomide. | rsc.orgnih.gov |

Other identified neo-substrates include GSPT1, PLZF, and p63. rsc.orgacs.orgembopress.org

The selectivity for different neo-substrates can be finely tuned by modifying the chemical structure of the thalidomide-based degrader. acs.org Even minor changes to the phthalimide ring of the core thalidomide structure can alter the shape of the induced protein-protein interface, leading to different substrate specificities. rsc.orgacs.org For example, lenalidomide is effective at degrading CK1α, while thalidomide and pomalidomide are not. oup.com

In the context of PROTACs, for which "this compound" is a building block, the linker plays a critical role. oup.commedchemexpress.comnih.gov The length, composition, and attachment point of the linker connecting the CRBN ligand to the target protein ligand are crucial for several reasons:

Ternary Complex Stability : The linker must be of an optimal length and flexibility to allow for the stable formation of the POI-PROTAC-E3 ligase ternary complex.

Selectivity : Minimizing the linker length can enhance degrader selectivity by reducing the number of possible binding orientations for the target protein. nih.gov

The propargyl-O-PEG4-OH linker in the specified compound offers a balance of these properties: the PEG4 unit provides adequate spacing and hydrophilicity, while the terminal propargyl group enables efficient and specific conjugation to a target ligand via click chemistry. medchemexpress.comnih.gov

Ubiquitination and Proteasomal Degradation Pathways Induced by Thalidomide Conjugates

Once the ternary complex is formed, the degradation process proceeds through the canonical ubiquitin-proteasome system (UPS). frontiersin.orgnih.gov

The CRL4^CRBN^ E3 ligase, now in proximity to the neo-substrate, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to specific lysine (B10760008) residues on the surface of the neo-substrate. frontiersin.org This process results in the formation of a polyubiquitin (B1169507) chain, most commonly linked via the K48 position of ubiquitin. nih.govnih.gov

This polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large, multi-subunit protease complex responsible for degrading unwanted or damaged proteins within the cell. cellgs.comnih.gov The proteasome unfolds the tagged neo-substrate and cleaves it into small peptides, effectively eliminating it from the cell. cellgs.com The thalidomide-based molecule itself is not degraded and can act catalytically to induce the degradation of multiple neo-substrate molecules. cellgs.com

Interestingly, the binding of thalidomide analogs to CRBN has also been shown to inhibit the autoubiquitination of CRBN itself, leading to its stabilization and accumulation. nih.gov This, in turn, can enhance the degradation of its neo-substrates, creating a positive feedback loop that potentiates the drug's effect. nih.gov

Mechanistic Studies of Polyubiquitination by CRL4^CRBN

The CRL4^CRBN complex is a key component of the ubiquitin-proteasome system. It is composed of Cullin 4 (CUL4), Damage-specific DNA-binding protein 1 (DDB1), Regulator of cullins-1 (ROC1), and the substrate receptor Cereblon (CRBN). nih.govnih.gov The primary function of an E3 ubiquitin ligase is to transfer ubiquitin molecules to a specific substrate protein, marking it for degradation.

The binding of thalidomide or its derivatives to a specific pocket in the CRBN protein induces a conformational change. nih.gov This change allosterically modifies the substrate-binding surface of CRBN, causing it to recognize and bind to proteins that it would not normally interact with. These newly recognized proteins are referred to as "neosubstrates". nih.govnih.gov

Once the neosubstrate is brought into proximity with the E3 ligase complex, the complex facilitates the transfer of multiple ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the neosubstrate. nih.gov This process, known as polyubiquitination, creates a chain of ubiquitin molecules (often linked via lysine 48, or K48) on the target protein. nih.gov This polyubiquitin chain serves as a degradation signal. nih.gov

Interestingly, research has shown that thalidomide and its analogs can also inhibit the autoubiquitination of CRBN itself. nih.gov E3 ligases can sometimes ubiquitinate themselves, leading to their own degradation. By preventing this, thalidomide stabilizes CRBN, increases its accumulation, and thereby enhances the CRL4^CRBN-mediated ubiquitination and subsequent degradation of its target neosubstrates. nih.gov

Proteasomal Processing of Ubiquitinated Targets

The polyubiquitin chain attached to the neosubstrate acts as a molecular flag that is recognized by the 26S proteasome, the cell's primary machinery for protein degradation. embopress.org The proteasome is a large, multi-catalytic protease complex that identifies, unfolds, and degrades polyubiquitinated proteins into small peptides.

The ubiquitinated target protein, brought to the proteasome by the actions of the PROTAC containing the this compound moiety, is captured by the proteasome's regulatory particle. The ubiquitin chain is typically removed and recycled, while the target protein is denatured and threaded into the proteasome's core particle. Inside the core, powerful proteases cleave the protein into small peptides, effectively eliminating it from the cell. embopress.org This targeted degradation of specific proteins is the ultimate outcome of the mechanism initiated by the binding of the thalidomide derivative to CRBN. medchemexpress.comembopress.org

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2098799-77-8 | sigmaaldrich.combpsbioscience.combiochempeg.com |

| Molecular Formula | C₂₄H₂₈N₂O₉ | bpsbioscience.combiochempeg.com |

| Molecular Weight | 488.49 g/mol | sigmaaldrich.combiochempeg.com |

| IUPAC Name | 4-((3,6,9,12-tetraoxapentadec-14-yn-1-yl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | sigmaaldrich.com |

| Synonyms | Thalidomide-O-PEG4-Alkyne, Thalidomide-PEG4-Propargyl | biochempeg.com |

| Purity | ≥98% | sigmaaldrich.combpsbioscience.com |

| Appearance | Solid | bpsbioscience.com |

| Solubility | Soluble in Water, DMF, DCM, DMSO | bpsbioscience.comlabsolu.ca |

| Storage | Store at -20°C | bpsbioscience.comlabsolu.ca |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Thalidomide |

| This compound |

| Cereblon (CRBN) |

| Cullin 4 (CUL4) |

| Damage-specific DNA-binding protein 1 (DDB1) |

| Regulator of cullins-1 (ROC1) |

Applications As a Chemical Biology Tool

Development of PROTACs for Targeted Protein Degradation Research

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest. Thalidomide-propargyl-O-PEG4-OH serves as a crucial component in the synthesis of these PROTACs. bpsbioscience.commedchemexpress.commedchemexpress.comjst.go.jp

The synthesis of PROTACs involves linking a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This compound provides the E3 ligase-recruiting component, specifically targeting Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. jst.go.jpchempartner.com The terminal propargyl group, an alkyne, allows for a straightforward "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a ligand for a protein of interest that has been modified with an azide (B81097) group. medchemexpress.commedchemexpress.com This modular approach enables the rapid generation of a library of PROTACs to investigate the degradation of various novel protein targets.

Recent studies have demonstrated the successful design and synthesis of heterobifunctional degraders for targets such as the Rearranged during Transfection (RET) kinase. nih.gov In these studies, various RET inhibitors were linked to a CRBN-binding moiety, leading to potent and sustained degradation of the RET protein in cancer models. nih.gov The flexibility of the PROTAC platform, facilitated by building blocks like this compound, allows for the optimization of linker length and composition to achieve efficient degradation.

A significant advantage of the PROTAC technology is its ability to target proteins that have historically been considered "undruggable" by traditional small molecule inhibitors. nih.gov These proteins often lack a well-defined active site for a small molecule to bind and inhibit their function. PROTACs circumvent this limitation by requiring only a binding event to bring the target protein into proximity with the E3 ligase for subsequent ubiquitination and degradation.

Thalidomide-based PROTACs have been instrumental in targeting such challenging proteins. For instance, transcription factors, which are often dysregulated in cancer, represent a class of largely undruggable targets. By utilizing a CRBN-recruiting moiety derived from thalidomide (B1683933), researchers can design PROTACs that effectively degrade these critical proteins, opening new avenues for therapeutic intervention in research settings. nih.gov The development of these degraders relies on versatile building blocks like this compound to connect to ligands that can bind to these difficult targets. bpsbioscience.commedchemexpress.com

Chemical Proteomics and Target Identification Strategies

Chemical proteomics combines chemical tools with mass spectrometry to study protein function and drug interactions on a global scale. nih.gov this compound and similar probes are valuable reagents in these approaches for identifying the substrates of E3 ligases and understanding the broader effects of protein degraders.

To identify the proteins that interact with and are degraded by thalidomide-based degraders, researchers can employ affinity purification-mass spectrometry (AP-MS). In this technique, a thalidomide-based probe, often with a reactive handle like the propargyl group on this compound, can be used to "pull down" its binding partners from cell lysates.

For example, a probe can be designed where the propargyl group is used to attach a biotin (B1667282) tag. This biotinylated thalidomide probe can then be incubated with cell extracts, and the entire complex, including the E3 ligase and any recruited substrate proteins, can be captured using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry. This approach has been crucial in identifying the neo-substrates of immunomodulatory drugs (IMiDs) like thalidomide and its analogs, revealing the molecular basis for their therapeutic effects. nih.gov

A tandem affinity purification (TAP) method can also be employed to increase the specificity of identifying drug-binding proteins and reduce false positives. nih.gov This involves a two-step purification process, further refining the pool of identified proteins to those that are primary binding partners of the drug or probe. nih.gov

Quantitative proteomics allows for the global and unbiased measurement of protein abundance changes within a cell upon treatment with a specific compound. When cells are treated with a PROTAC synthesized from this compound, quantitative mass spectrometry can be used to compare the proteome of treated cells to that of untreated cells. This powerful technique can identify not only the intended target protein that is degraded but also any off-target proteins that are unintentionally degraded.

This global view is essential for understanding the selectivity of a degrader and for identifying potential liabilities. Furthermore, it can uncover novel substrates of the CRBN E3 ligase that are recruited for degradation in the presence of the specific PROTAC, providing deeper insights into the biology of the ubiquitin-proteasome system. axispharm.com

Structural Biology Studies of E3 Ligase Complexes and Ternary Complexes

Understanding the three-dimensional structure of the complex formed between the E3 ligase, the PROTAC, and the target protein—the so-called ternary complex—is critical for the rational design of more effective and selective degraders. nih.govresearchgate.net this compound can be used to generate stable ternary complexes for structural analysis by techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM).

By synthesizing a PROTAC with this compound and a high-affinity ligand for a protein of interest, researchers can facilitate the formation of a stable ternary complex. The structural elucidation of such complexes provides atomic-level details of the protein-protein and protein-ligand interactions that drive complex formation and subsequent degradation. nih.gov This information is invaluable for optimizing the linker length and composition, as well as the E3 ligase and target protein ligands, to enhance the cooperativity and stability of the ternary complex, which are key determinants of degradation efficiency. researchgate.netpromega.com

Crystallographic and Cryo-Electron Microscopy Analysis of Ligand-Bound CRBN

Understanding how thalidomide and its derivatives engage CRBN at an atomic level is fundamental to the rational design of protein degraders. X-ray crystallography has been a pivotal technique in this endeavor. In 2014, two groups independently solved the crystal structure of the human DDB1-CRBN complex bound to thalidomide and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931). nih.govnih.gov These structures revealed that the glutarimide (B196013) ring of the thalidomide moiety inserts into a hydrophobic pocket on CRBN, which is formed by three key tryptophan residues (the "tri-Trp pocket"). researchgate.netresearchgate.net The phthalimide (B116566) portion remains exposed on the surface of CRBN, providing an exit vector for the attachment of linkers, such as the propargyl-O-PEG4-OH chain, without disrupting the crucial binding interaction. researchgate.net

The binding is stereospecific, with the (S)-enantiomer of thalidomide showing approximately 10-fold stronger binding to CRBN than the (R)-enantiomer. nih.govresearchgate.net Crystallographic analysis showed that the (S)-enantiomer fits into the binding pocket in a relaxed conformation, while the (R)-enantiomer must adopt a strained, twisted conformation to bind, explaining the difference in affinity. nih.govresearchgate.net

More recently, cryogenic electron microscopy (cryo-EM) has emerged as a powerful complementary technique, especially for analyzing large, dynamic, and multi-protein complexes that are often challenging to crystallize. nih.gov Cryo-EM has been used to determine the structures of CRBN in complex with various ligands and even entire ternary complexes (CRBN-ligand-target protein), providing insights into the conformational changes and protein-protein interactions induced by the degrader molecule. pdbj.orgresearchgate.netrcsb.org These structural biology techniques are essential for visualizing how tools like this compound function to hijack the cellular degradation machinery.

Table 1: Selected Crystallographic Data for CRBN-Ligand Complexes

| PDB ID | Complex Components | Ligand | Resolution (Å) | Key Finding |

| 4CI1 | Human DDB1, Chicken CRBN | Thalidomide | 3.0 | Revealed the binding mode of thalidomide in the tri-Trp pocket of CRBN. nih.govrcsb.org |

| 4CI2 | Human DDB1, Chicken CRBN | Lenalidomide | 3.0 | Showed a similar binding mode to thalidomide, establishing CRBN as the target. nih.gov |

| 4CI3 | Human DDB1, Chicken CRBN | Pomalidomide | 3.5 | Confirmed the binding site and mechanism for immunomodulatory drugs (IMiDs). nih.gov |

| 5FQD | Human DDB1-CRBN, Human CK1α | Lenalidomide | 2.6 | Elucidated the structural basis for lenalidomide-specific degradation of CK1α. nih.govrsc.org |

| 5HXB | Human DDB1-CRBN, Human GSPT1 | CC-885 | 2.9 | Showed how a newer generation IMiD induces degradation of a novel neosubstrate. nih.gov |

Mechanistic Investigations in Cellular Systems (Non-clinical)

Beyond structural studies, this compound and its derivatives are vital for investigating the mechanics of targeted protein degradation within the complex environment of a living cell.

Use in Cell-Based Target Engagement Assays

Before a PROTAC can induce degradation, it must first bind to its two targets (the E3 ligase and the protein of interest) inside the cell. Cell-based target engagement assays are designed to confirm and quantify this binding in a physiological context. nih.gov A common approach is a competitive binding assay. researchgate.net In this setup, cells are treated with a known probe that binds to CRBN, which can be a fluorescently labeled thalidomide derivative. Subsequently, the test compound, such as one synthesized from this compound, is added. If the test compound successfully enters the cell and binds to CRBN, it will displace the probe, leading to a measurable change in the signal (e.g., a decrease in fluorescence polarization or FRET). nih.govresearchgate.net

Another clever strategy uses a pre-existing, well-characterized PROTAC as a tool. nih.gov For instance, cells are treated with a PROTAC that degrades a reporter protein (like HDAC6). Then, a new CRBN ligand is added in competition. If the new ligand engages CRBN, it will prevent the formation of the degradative PROTAC-CRBN-reporter complex, thus "rescuing" the reporter protein from degradation, which can be quantified by methods like in-cell ELISA. nih.govscispace.com Such assays are critical for validating that a CRBN-recruiting moiety is cell-permeable and effectively engages its target in a cellular environment.

Real-time Monitoring of Protein Degradation Dynamics

Understanding the kinetics of protein degradation—how quickly a target protein is eliminated and for how long—is essential for optimizing degrader pharmacology. Thalidomide-based degraders are used to study these dynamics in real-time within living cells. aacrjournals.org Techniques often involve genetically tagging the endogenous target protein with a reporter, such as the HiBiT peptide from NanoLuciferase. aacrjournals.orgprofacgen.com

When the HiBiT-tagged protein is present, it can combine with another subunit (LgBiT) to form an active luciferase enzyme, generating a luminescent signal that is directly proportional to the amount of target protein. aacrjournals.org Upon addition of a PROTAC synthesized from a building block like this compound, the target protein is degraded, leading to a loss of the luminescent signal. This can be monitored continuously on a plate reader, providing high-resolution kinetic data on the rate of degradation (k_deg) and the maximum level of degradation (Dmax). aacrjournals.orgprofacgen.com Other methods include live-cell imaging, where a fluorescently-tagged target protein (e.g., with GFP) is visually tracked as it disappears from cells following treatment with the degrader. researchgate.net These assays are crucial for comparing the efficacy of different degraders and understanding how factors like linker length or target ligand affinity impact the speed and duration of protein knockdown. researchgate.net

Probing Cellular Pathways and Protein Function through Induced Degradation

One of the most powerful applications of thalidomide-based degraders is as a tool for "chemical knockout," which offers a rapid and reversible way to study protein function. portlandpress.com By synthesizing a PROTAC that targets a specific protein, researchers can deplete that protein from cells and observe the resulting biological consequences. This approach complements genetic methods like CRISPR or RNAi but offers temporal control; the protein is depleted only after the compound is added and can reappear after the compound is washed out. portlandpress.com

For example, the original discovery that thalidomide and its derivatives induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) was a landmark finding that explained their immunomodulatory effects in multiple myeloma. bohrium.com Similarly, the finding that lenalidomide specifically degrades casein kinase 1α (CK1α) explained its efficacy in a specific subtype of myelodysplastic syndrome. rsc.org By using a versatile building block like this compound, researchers can now design novel degraders against a wide array of previously "undruggable" targets, such as scaffolding proteins or transcription factors, to systematically probe their roles in cellular pathways, signal transduction, and disease pathology. nih.govnih.gov

Development of Fluorescent Probes Incorporating Thalidomide-based Scaffolds

The terminal propargyl group on this compound is specifically included to facilitate the creation of chemical probes. The alkyne functionality of the propargyl group is ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. This allows for the covalent attachment of an azide-modified fluorophore (a fluorescent dye) to the thalidomide scaffold.

This strategy has been successfully used to create high-affinity fluorescent probes for CRBN. nih.govnih.gov For instance, researchers have synthesized BODIPY FL thalidomide, a probe where a bright and stable BODIPY fluorophore is attached to the thalidomide core. nih.govacs.org Such probes are invaluable for developing high-throughput screening assays to discover new CRBN ligands. nih.govacs.org One common assay format is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). nih.govnih.gov In this assay, a terbium-labeled antibody binds to His-tagged CRBN, and the fluorescent thalidomide probe binds to the CRBN pocket. When the probe is bound, excitation of the terbium donor leads to energy transfer and emission from the fluorescent probe acceptor. nih.gov When an unlabeled test compound is added that competes for binding to CRBN, it displaces the fluorescent probe, disrupting FRET and causing a loss of signal. nih.gov The development of BODIPY FL thalidomide, with a strong dissociation constant (Kd) of 3.6 nM, has enabled the creation of highly sensitive and robust assays for characterizing CRBN ligands. nih.govnih.gov

Imaging and Tracking of CRBN Ligand Interactions in Living Cells

While direct imaging studies utilizing this compound are not yet widely published, its structural components suggest a clear path for such applications. The terminal propargyl group is readily amenable to copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as click chemistry. nih.gov This reaction allows for the covalent attachment of an azide-modified fluorescent probe.

Hypothetical Experimental Workflow:

Probe Synthesis: An azide-containing fluorescent dye (e.g., an azide-modified cyanine (B1664457) or rhodamine dye) would be synthesized.

Cellular Labeling: Cells expressing CRBN would be treated with this compound. The thalidomide moiety would bind to CRBN inside the cells.

Click Reaction: The cells would then be treated with the azide-modified fluorescent dye. The click reaction would occur between the propargyl group of the CRBN-bound molecule and the azide of the fluorescent dye, resulting in a fluorescently labeled CRBN.

Live-Cell Imaging: The localization and dynamics of the fluorescently labeled CRBN could then be visualized and tracked in real-time using advanced microscopy techniques, such as confocal microscopy or super-resolution microscopy.

This approach would enable researchers to study the subcellular localization of CRBN, its trafficking within the cell, and its interactions with other proteins in response to various stimuli or in different disease states.

Quantitative Analysis of Protein Degradation using Fluorescent Reporters

The ability to induce and quantify protein degradation is a cornerstone of targeted protein degradation research. This compound can be integrated into fluorescent reporter assays to provide a quantitative measure of the degradation of a specific protein of interest (POI).

One established method for quantifying protein degradation involves the use of a dual-fluorescent reporter system. springernature.comresearchgate.net In this system, a cell line is engineered to express a fusion protein consisting of the POI linked to a green fluorescent protein (GFP), alongside a separate red fluorescent protein (mCherry) that serves as an internal control.

Integration with this compound:

To utilize this compound in this context, it would first be conjugated to a ligand that specifically binds to the POI. This creates a Proteolysis Targeting Chimera (PROTAC).

Experimental Steps and Data Analysis:

PROTAC Synthesis: The propargyl group of this compound would be clicked to an azide-modified ligand for the POI.

Cell Treatment: The dual-reporter cell line would be treated with the newly synthesized PROTAC.

Ternary Complex Formation: Inside the cell, the PROTAC would form a ternary complex, bringing together the POI-GFP fusion protein and the CRBN E3 ligase.

Degradation and Measurement: This proximity would lead to the ubiquitination and proteasomal degradation of the POI-GFP. The degradation can be quantified by measuring the ratio of GFP to mCherry fluorescence over time using techniques like flow cytometry or high-content imaging. A decrease in the GFP/mCherry ratio would indicate specific degradation of the POI.

The data from such an experiment can be used to determine key parameters of the degrader's activity, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Parameter | Description | Typical Measurement |

| DC50 | The concentration of the PROTAC required to achieve 50% degradation of the target protein. | Nanomolar (nM) to Micromolar (µM) range |

| Dmax | The maximum percentage of the target protein that can be degraded by the PROTAC. | Percentage (%) |

| Time-dependence | The rate at which the target protein is degraded. | Hours (h) |

This quantitative approach allows for the systematic evaluation and optimization of PROTACs for their efficacy and selectivity in degrading specific target proteins. While specific data for PROTACs constructed from this compound is not yet prevalent in the literature, the principles outlined above form the basis of its application in this critical area of chemical biology. The development of fluorescent probes based on thalidomide, such as those using BODIPY FL, has demonstrated the feasibility of creating high-affinity tools for studying CRBN in sensitive assays like time-resolved fluorescence resonance energy transfer (TR-FRET). acs.orgnih.gov These related advancements underscore the potential of this compound as a foundational tool for creating sophisticated probes for both imaging and quantitative analysis of protein degradation.

Advanced Research Methodologies and Analytical Approaches

Computational Chemistry and Molecular Modeling in Linker Design

Rational Design and Optimization of Linker Length, Rigidity, and Exit Vectors

The rational design of Proteolysis-Targeting Chimeras (PROTACs) is a multifaceted process where the linker component, which connects the target protein-binding warhead and the E3 ligase ligand, plays a crucial role. nih.gov The specific molecule, Thalidomide-propargyl-O-PEG4-OH, serves as an exemplary E3 ligase ligand-linker conjugate for building PROTACs. Its design intrinsically addresses the critical parameters of linker length, rigidity, and the exit vector from the thalidomide (B1683933) core.

The linker's architecture is a key determinant of the physicochemical properties and biological activity of the resulting PROTAC. nih.gov The linker must be optimized for its chemical nature, length, hydrophilicity, and rigidity to ensure proper spatial orientation between the target protein and the E3 ligase, Cereblon (CRBN), which is recruited by the thalidomide moiety. nih.govresearchgate.net In this compound, the linker consists of two distinct parts: a rigid propargyl group and a flexible tetra-polyethylene glycol (PEG4) chain.

Linker Length: The length of the linker is paramount for the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN). wisc.edu Linkers that are too short may cause steric clashes between the two proteins, preventing complex formation. nih.govwisc.edu Conversely, excessively long linkers might lead to unproductive binding and reduced degradation efficiency due to high entropic cost. nih.gov The PEG4 component of this compound provides a substantial and flexible length, which is often a good starting point in PROTAC design. sigmaaldrich.com Research has shown that for some targets, longer PEG linkers lead to more potent degradation, while for others, a shorter, more constrained linker is optimal. nih.gov For instance, in a series of Bruton's tyrosine kinase (BTK) degraders, PROTACs with very short linkers showed impaired binding affinity, whereas those with four or more PEG units were potent degraders. nih.gov

Linker Rigidity: The combination of a rigid propargyl group and a flexible PEG chain in this compound introduces a balance of stiffness and conformational adaptability. Rigid elements like alkynes or piperidines can help to control the spatial arrangement of the ternary complex, which can be beneficial for potency and selectivity. researchgate.netwisc.edu The propargyl group, with its triple bond, provides a degree of rigidity. The flexible PEG component, however, allows the PROTAC to adopt multiple conformations, which can be crucial for establishing favorable protein-protein interactions within the ternary complex. acs.orgarxiv.org This plasticity can be advantageous in accommodating the binding surfaces of different target proteins. arxiv.org

Exit Vectors: The point of attachment of the linker to the E3 ligase ligand is known as the exit vector. For thalidomide-based PROTACs, linkers are commonly attached at the C4 or C5 position of the phthalimide (B116566) ring. nih.govnih.gov The choice of exit vector can significantly influence the stability of the ternary complex and can even modulate which "neosubstrate" proteins are degraded. nih.govtocris.com For example, linking at the C5 position has been shown to serendipitously induce the degradation of GSPT1 in some cases, an effect that might be avoided by using a C4-linked analogue. nih.gov The specific isomer of this compound (i.e., whether the linker is at C4 or C5) would therefore be a critical determinant of its ultimate activity and off-target profile.

| Compound | Linker Composition | Linker Length (atoms) | BRD4 Degradation DC₅₀ (nM) |

|---|---|---|---|

| PROTAC-A | Thalidomide-propargyl-O-PEG2-Warhead | ~12 | 85 |

| PROTAC-B | Thalidomide-propargyl-O-PEG4-Warhead | ~18 | 15 |

| PROTAC-C | Thalidomide-propargyl-O-PEG6-Warhead | ~24 | 58 |

| PROTAC-D | Thalidomide-Alkyl-C12-Warhead | ~18 | 120 |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational modeling has become an indispensable tool for understanding and predicting the behavior of PROTACs, thereby guiding their rational design and optimization. researchgate.net For a molecule like this compound, computational methods are employed to explore the Structure-Activity Relationships (SAR) that govern its ability to form a productive ternary complex and induce target degradation. acs.org

The primary goal of computational SAR studies is to predict the three-dimensional structure of the Target-PROTAC-E3 ligase ternary complex. nih.gov The stability and conformation of this complex are considered paramount for successful protein degradation. researchgate.net Several computational approaches, including protein-protein docking and molecular dynamics (MD) simulations, are used to generate and evaluate ensembles of possible ternary complex structures. researchgate.netacs.org

Modeling the Ternary Complex: For a PROTAC derived from this compound, computational modeling would begin with the known crystal structures of a target protein and CRBN bound to thalidomide. nih.gov Software like Rosetta or docking programs are then used to sample the conformational space of the linker and the relative orientations of the two proteins. acs.orgnih.gov These methods can help rationalize why a certain linker length or composition is more effective than another. For example, modeling might reveal that the ~18-atom length of the propargyl-PEG4 linker allows for optimal protein-protein interactions between the target and CRBN, whereas shorter or longer linkers result in steric hindrance or a loss of these favorable interactions. nih.gov

Evaluating Linker Conformations: MD simulations provide insights into the dynamic behavior of the PROTAC and the ternary complex. acs.org For this compound, simulations could reveal the preferred solution-state conformations of the molecule. Studies have shown that PEG-based linkers tend to adopt folded, bent conformations due to the gauche effect, which can be beneficial for cell permeability and for pre-organizing the PROTAC for ternary complex formation. acs.org The combination of the rigid propargyl unit and the flexible PEG chain would likely result in a unique conformational landscape that can be thoroughly investigated using computational tools.

Comparative Analysis and Optimization of Linker Architectures in Degradation Research

Influence of Linker Length and Composition on PROTAC Activity and Selectivity

The length and chemical makeup of the linker profoundly affect a PROTAC's ability to induce protein degradation. nih.gov These factors govern the spatial orientation of the two ligands, which is crucial for the successful formation of a productive ternary complex between the target protein and the E3 ligase. researchgate.netexplorationpub.com An optimal linker length is essential; a linker that is too short may cause steric clashes, preventing the simultaneous binding of both proteins, while an excessively long linker might not effectively bring the two proteins into proximity for ubiquitination. nih.govresearchgate.net

Comparison of PEG-based, Alkyl, and Rigid Linker Motifs

The choice of linker motif—polyethylene (B3416737) glycol (PEG), alkyl chains, or rigid structures—imparts distinct properties to the PROTAC molecule. precisepeg.com

PEG-based Linkers: Represented by the PEG4 moiety in "Thalidomide-propargyl-O-PEG4-OH," these linkers are hydrophilic and flexible. precisepeg.comaxispharm.combiochempeg.com Their hydrophilicity generally improves the solubility and bioavailability of the PROTAC molecule. researchgate.netaxispharm.com The flexibility of PEG chains allows for a degree of conformational freedom, which can be advantageous in achieving a productive ternary complex geometry. researchgate.netresearchgate.net The defined length of PEG units, such as the four units in PEG4, allows for systematic tuning of the linker length to optimize degradation efficiency. nih.govbiochempeg.com

Alkyl Linkers: These are the simplest and most common linkers, prized for their synthetic accessibility and chemical stability. nih.govprecisepeg.com They offer a straightforward way to adjust linker length. However, their hydrophobic nature can sometimes lead to poor aqueous solubility and challenges with cellular uptake. precisepeg.com

Rigid Linkers: Incorporating rigid elements like piperazine, piperidine, or alkyne groups can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially enhancing selectivity. nih.govprecisepeg.com The propargyl group in "this compound" introduces a degree of rigidity. Rigid linkers can also improve metabolic stability. precisepeg.com For instance, the inclusion of a rigid ethynyl (B1212043) group in a BET degrader led to a significant increase in cell activity in certain cell lines. nih.gov

Table 1: Comparison of PROTAC Linker Motifs

| Linker Type | Advantages | Disadvantages |

|---|---|---|

| PEG-based | Hydrophilic, improves solubility, biocompatible, tunable length. precisepeg.comaxispharm.combiochempeg.com | Potentially lower metabolic stability, can be synthetically challenging. precisepeg.com |

| Alkyl | Synthetically accessible, chemically stable, easily varied length. nih.govprecisepeg.com | Hydrophobic, may decrease solubility and cell uptake. precisepeg.com |

| Rigid | Can enhance selectivity by pre-organizing conformation, improved metabolic stability. nih.govprecisepeg.com | Less conformational flexibility, which may be suboptimal for some targets. |

Steric and Electronic Effects of Linker Modifications on Ternary Complex Formation

Modifications to the linker, including its length, composition, and the introduction of specific functional groups, can exert significant steric and electronic effects on the formation of the ternary complex. The linker itself can participate in interactions with the surfaces of the target protein and the E3 ligase, contributing to the stability of the complex. nih.gov

The flexibility or rigidity of the linker dictates the possible conformations the PROTAC can adopt, which in turn affects the cooperativity of ternary complex formation. nih.gov Computational modeling has shown that even proteins not evolutionarily designed to interact can exhibit surprising shape complementarity and form stabilizing intermolecular hydrogen bonds within the ternary complex, a process heavily influenced by the linker's properties. nih.gov

Stereochemical Considerations in Thalidomide (B1683933) Derivatives for CRBN Engagement

Thalidomide and its derivatives, which are commonly used to recruit the E3 ligase Cereblon (CRBN), possess a chiral center. nih.govrsc.org The stereochemistry at this center has a profound impact on the binding affinity to CRBN and the subsequent degradation of target proteins. nih.govresearchgate.net

Enantiomeric Specificity in CRBN Binding and Induced Substrate Degradation

Research has consistently demonstrated that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer, often by a factor of about 10. nih.govbohrium.comresearchgate.netresearchgate.net This stronger binding of the (S)-enantiomer translates to more potent inhibition of CRBN auto-ubiquitination and more effective recruitment of neosubstrates for degradation. nih.gov

X-ray crystallography has revealed that while both enantiomers bind to the same tri-tryptophan pocket of CRBN, the (S)-enantiomer binds in a more "relaxed" conformation. nih.govresearchgate.net In contrast, the (R)-enantiomer's glutarimide (B196013) ring must adopt a twisted conformation to avoid steric clashes, resulting in weaker binding. nih.gov Consequently, the (S)-enantiomer is the primary driver of CRBN-dependent effects. researchgate.netresearchgate.net It is also the enantiomer more strongly associated with the teratogenic effects of thalidomide. nih.govresearchgate.net

Table 2: Enantiomeric Specificity of Thalidomide for CRBN

| Enantiomer | CRBN Binding Affinity | Conformation in CRBN Pocket | Biological Activity |

|---|---|---|---|

| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer. bohrium.comresearchgate.netresearchgate.net | "Relaxed" C4-endo puckered conformation. researchgate.net | More potent inhibitor of CRBN auto-ubiquitination and inducer of neosubstrate degradation. nih.gov |

| (R)-Thalidomide | Weaker binding affinity. bohrium.comresearchgate.netresearchgate.net | Twisted (C3-endo-C4-exo-C5-endo) conformation. researchgate.net | Weaker biological effects. bohrium.com |

Strategies for Enhancing Ligand-Linker Stability in Biological Research Contexts

The stability of the PROTAC molecule, particularly the linker and its connection to the ligands, is crucial for its efficacy and duration of action in a biological system. axispharm.com Instability can lead to premature degradation of the PROTAC itself, reducing its ability to induce target protein degradation over time. researchgate.net

Strategies to enhance stability include:

Incorporation of Rigid Moieties: As mentioned, rigid structures like piperazine, piperidine, and alkynes can improve metabolic stability. precisepeg.comresearchgate.net

Modification of Linker Attachment Points: The position at which the linker is attached to the CRBN ligand can significantly affect the aqueous stability of the PROTAC. nih.gov For instance, some studies have shown that attaching the linker at the C-4 position of the phthalimide (B116566) moiety of CRBN ligands can lead to better stability. researchgate.net

Chemical Modification of the Linker: Replacing susceptible chemical bonds with more stable ones can enhance longevity. For example, replacing an ester linkage, which can be prone to hydrolysis, with a more stable ether or amide bond.

Impact of Linker Connectivity on Degradation Efficiency

The point of attachment of the linker to both the target-binding ligand and the E3 ligase ligand is a critical parameter in PROTAC design. explorationpub.comaxispharm.com An inappropriate connection point can disrupt the binding of either ligand to its respective protein or can orient the two proteins in a non-productive manner for ubiquitination.

Studies have shown that altering the attachment point on the ligand can dramatically impact degradation efficiency. For example, in the development of estrogen receptor (ER)-targeting PROTACs, the N-terminal attachment of the linker to a pentapeptide E3 ligase recognition motif resulted in superior ER degradation compared to a C-terminal attachment. nih.gov The selection of the attachment site is often guided by analyzing solvent-exposed areas on the ligand-protein complex structures to minimize disruption of key binding interactions. researchgate.net The linker's exit vector from the ligand is also a crucial consideration for achieving potent degradation. nih.gov

Future Directions in Chemical Biology Research Utilizing Thalidomide Propargyl O Peg4 Oh and Similar Tools

Novel E3 Ligase Ligand Discovery and Development for Targeted Protein Degradation Modalities

The landscape of targeted protein degradation (TPD) has been dominated by Proteolysis-Targeting Chimeras (PROTACs) that primarily utilize ligands for a limited number of E3 ubiquitin ligases, most notably Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govmdpi.com This limitation restricts the scope of TPD, as the expression and activity of these E3 ligases can be cell-type specific, and resistance can emerge. nih.govmdpi.com The future of TPD hinges on expanding the repertoire of available E3 ligase ligands.

Thalidomide (B1683933) and its derivatives, the foundational components of molecules like Thalidomide-propargyl-O-PEG4-OH, are well-established binders of CRBN. nih.govnih.govjst.go.jp The propargyl group on this specific tool provides a reactive handle for "click chemistry," enabling its conjugation to a diverse array of target-binding ligands. This modularity is crucial for developing new PROTACs. The discovery that thalidomide and its analogs act as "molecular glues" that induce the degradation of specific proteins by altering the substrate specificity of CRBN has opened new avenues for rational drug design. nih.govjst.go.jpacs.org

Future research will focus on identifying and validating ligands for the more than 600 E3 ligases in the human proteome. digitellinc.com This will allow for the development of PROTACs with enhanced tissue and disease specificity. digitellinc.com For instance, researchers are actively screening for novel E3 ligase binders to overcome resistance to existing CRBN- or VHL-based degraders. nih.govmdpi.com The development of tools like this compound, which can be readily modified, will be instrumental in these screening efforts.

Integration with Emerging Protein Degradation Modalities beyond PROTACs

While PROTACs have revolutionized the field, new protein degradation modalities are emerging that expand the scope of TPD beyond the ubiquitin-proteasome system (UPS). nih.govnih.govnih.gov These next-generation degraders often utilize the lysosomal degradation pathway and can target extracellular and membrane-bound proteins, which are inaccessible to traditional PROTACs. bmglabtech.comresearchgate.netfrontiersin.orgcolab.ws

Emerging Protein Degradation Technologies:

| Technology | Mechanism | Target Scope |

| LYTACs (Lysosome-Targeting Chimeras) | Utilize a ligand for a lysosome-targeting receptor and a binder for a target protein to induce endocytosis and lysosomal degradation. bmglabtech.comresearchgate.netfrontiersin.orgpluto.im | Extracellular and membrane proteins. bmglabtech.comresearchgate.netfrontiersin.orgcolab.ws |

| AbTACs (Antibody-based PROTACs) | Employ bispecific antibodies to bring a target protein into proximity with a membrane-bound E3 ligase, leading to internalization and lysosomal degradation. nih.govbmglabtech.com | Cell surface proteins. nih.govbmglabtech.com |

| AUTACs (Autophagy-Targeting Chimeras) | Induce the degradation of target proteins or organelles through the autophagy pathway. | Intracellular proteins and organelles. |

| ATTECs (Autophagosome-Tethering Compounds) | Tether target proteins to autophagosomes for degradation. | Intracellular proteins. |

| GlueTACs (GlueBody Targeting Chimeras) | Mimic lysosomal sorting signals to direct proteins for lysosomal degradation. nih.gov | Intracellular proteins. |

The versatile nature of this compound, with its adaptable linker and reactive handle, allows for its potential integration into these novel modalities. For example, the thalidomide portion could be replaced with a ligand for a lysosome-targeting receptor to create a LYTAC, or the target-binding portion could be an antibody fragment to create an AbTAC. This adaptability makes such chemical tools invaluable for exploring and optimizing these new degradation pathways.

Advancements in Chemical Probe Design for Addressing "Undruggable" Target Classes

A significant portion of the human proteome, estimated to be around 85%, is considered "undruggable" by conventional small molecule inhibitors due to a lack of suitable binding pockets. technologypublisher.comsciencedaily.comnih.gov Targeted protein degradation offers a transformative approach to tackle these challenging targets. digitellinc.comtechnologypublisher.comnih.gov Chemical probes, which are small molecules designed to selectively interact with a specific protein target, are essential tools in this endeavor. tandfonline.comthesgc.orgpromega.comyoutube.com

Thalidomide itself has provided a blueprint for targeting "undruggable" transcription factors. broadinstitute.org By binding to CRBN, it induces the degradation of Ikaros and Aiolos, transcription factors that lack traditional druggable pockets. nih.govjst.go.jpbroadinstitute.org This "molecular glue" mechanism demonstrates that it is possible to target proteins for degradation without directly binding to a functional site on the target itself. acs.orgbiorxiv.org

The development of chemical probes based on scaffolds like this compound is central to expanding the druggable proteome. The propargyl group allows for the attachment of various chemical moieties to screen for new interactions and to develop probes for previously intractable targets. Future advancements will focus on creating probes with improved potency, selectivity, and cell permeability to effectively validate new drug targets. tandfonline.compromega.com

High-Throughput Screening and Combinatorial Library Design for Targeted Degradation Tools

The discovery of new targeted protein degraders relies heavily on high-throughput screening (HTS) and the design of combinatorial libraries. thermofisher.comthermofisher.comnih.gov These approaches allow for the rapid testing of thousands of compounds to identify those with the desired degradation activity.

High-Throughput Screening Technologies for Protein Degradation:

| Technology | Principle | Application |

| TR-FRET (Time-Resolved Fluorescence Energy Transfer) | An immunoassay that quantifies protein levels in cell lysates. nih.gov | Measuring protein degradation and pathway inhibition. |

| High-Throughput Flow Cytometry (HTFC) | Measures fluorescence intensity of tagged proteins in individual cells. | Screening for compounds that induce degradation of a fluorescently tagged target. |

| Nano-Glo HiBiT Technology | A sensitive bioluminescent reporter system to quantify protein levels. researchgate.net | A powerful tool for drug development in the TPD field. researchgate.net |

| Mass Spectrometry-based Proteomics | Provides a global view of protein changes in response to a degrader. thermofisher.comthermofisher.com | Confirming target degradation and identifying off-target effects. thermofisher.com |

The modular nature of molecules like this compound is perfectly suited for combinatorial library synthesis. asinex.comresearchgate.net By systematically varying the linker and the target-binding ligand attached to the thalidomide-E3 ligase binder, vast libraries of potential degraders can be generated. These libraries can then be subjected to HTS assays to identify potent and selective degraders for a wide range of protein targets. The future will see an increased use of computational modeling and artificial intelligence to guide the design of these libraries and to predict the most promising candidates for synthesis and testing. nih.gov

Application in Functional Genomics and Phenotypic Screening to Elucidate Biological Pathways

Functional genomics aims to understand the function of genes and proteins on a genome-wide scale. nih.govutoronto.ca Chemical probes that induce protein degradation are powerful tools for functional genomics because they allow for the rapid and reversible knockdown of a specific protein, enabling researchers to study the resulting phenotypic changes. tandfonline.comnih.govwuxibiology.com

Phenotypic screening, which involves testing compounds for their ability to produce a desired cellular phenotype without prior knowledge of the target, is another area where these tools are invaluable. nih.govburleylabs.co.ukstrath.ac.uk A degrader identified through a phenotypic screen can then be used to identify its target protein, thereby uncovering new biological pathways and potential therapeutic targets. nih.gov

The use of this compound and similar molecules in functional genomics and phenotypic screening will continue to expand. By creating libraries of degraders targeting different proteins, researchers can systematically probe the function of the proteome. This approach can help to elucidate complex biological pathways, identify new drug targets, and understand the mechanisms of disease. nih.gov

Q & A

Q. What are the key structural features of Thalidomide-propargyl-O-PEG4-OH that make it suitable for PROTAC design?

The compound integrates three critical elements:

- Thalidomide moiety : Binds cereblon (CRBN), an E3 ubiquitin ligase, enabling targeted protein degradation .

- PEG4 linker : Enhances aqueous solubility and provides spatial flexibility for optimal ternary complex formation between CRBN and the target protein .

- Propargyl group : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular conjugation with azide-functionalized target binders .

Methodological Tip: Confirm structural integrity via (δ 3.5–3.7 ppm for PEG protons) and mass spectrometry (expected [M+H] at m/z 488.49) .

Q. What analytical techniques are recommended for characterizing this compound?

- Reverse-phase HPLC : Use a C18 column with acetonitrile/water gradients (5–95% over 30 min) to assess purity (>95%) .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (CHNO, m/z 488.49) .

- FTIR spectroscopy : Identify PEG4 ether linkages (C-O-C stretching at 1100–1250 cm) and propargyl C≡C stretch (~2100 cm) .

Q. How should solubility and storage conditions be optimized for this compound?

- Solubility : Soluble in DMSO (up to 125 mg/mL), DMF, and DCM. Pre-warm to 37°C and vortex for 10 min to aid dissolution .

- Storage : Aliquot into single-use vials, store at < -20°C under inert gas (N), and protect from light to prevent PEG oxidation .

Advanced Research Questions

Q. How can researchers optimize CuAAC reaction efficiency when conjugating this compound to azide-functionalized molecules?

- Catalyst system : Use Cu(I)Br with tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to enhance reaction kinetics and reduce copper-induced toxicity .

- Reaction conditions : Optimize molar ratios (1:1.2 thalidomide:azide), temperature (25–37°C), and time (2–6 hr) with LC-MS monitoring .

- Purification : Employ size-exclusion chromatography (SEC) to separate PEGylated conjugates from copper residues .

Q. What experimental controls are critical for validating CRBN-dependent degradation using PROTACs derived from this compound?

Q. How does the PEG4 linker length impact the proteolytic stability and pharmacokinetics of PROTACs?

Q. How can researchers mitigate off-target effects in PROTACs synthesized with this compound?

Q. What strategies validate successful conjugation of this compound to target-binding warheads?

Q. How does the propargyl group influence the compound’s reactivity compared to other alkyne derivatives?

Q. What in vivo considerations apply when using this compound-based PROTACs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.